![molecular formula C13H19NO B12108400 (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine
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Overview
Description
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.29606 . This compound is characterized by the presence of a cyclopropylmethyl group and a 2-ethoxyphenylmethyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine
- (Cyclopropylmethyl)[(2-chlorophenyl)methyl]amine
- (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine
Uniqueness
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is unique due to the presence of the 2-ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Biological Activity
(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that can be broken down as follows:
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor family. It is hypothesized to act as a selective agonist for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. This interaction could lead to significant effects on both central nervous system (CNS) activity and peripheral physiological processes.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured through behavioral assays such as the forced swim test and the tail suspension test.
Table 1: Summary of Biological Activities
Case Studies
-
Serotonin Receptor Agonism :
A study focused on a series of N-substituted cyclopropylmethylamines found that some derivatives, including those structurally related to this compound, displayed high selectivity for the 5-HT_2C receptor. The most potent compound exhibited an EC50 value of 23 nM, indicating strong receptor affinity and functional selectivity over other serotonin receptors such as 5-HT_2B . -
Behavioral Studies :
In behavioral assays involving rodents, compounds derived from this compound demonstrated significant reductions in anxiety-like behaviors. For example, in the elevated plus maze test, treated animals spent more time in open arms compared to controls, suggesting anxiolytic properties .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary studies indicate that compounds within this class have manageable toxicity profiles when administered at therapeutic doses. However, detailed toxicological studies are necessary to fully understand their safety margins.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(2-ethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)10-14-9-11-7-8-11/h3-6,11,14H,2,7-10H2,1H3 |
InChI Key |
JJZFLEXLXRIWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2CC2 |
Origin of Product |
United States |
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